molecular formula C9H13N3 B1274436 6-Pyrrolidin-1-ylpyridin-3-amine CAS No. 92808-19-0

6-Pyrrolidin-1-ylpyridin-3-amine

Cat. No.: B1274436
CAS No.: 92808-19-0
M. Wt: 163.22 g/mol
InChI Key: PURAXXHYQSQHAA-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-ylpyridin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

6-Pyrrolidin-1-ylpyridin-3-amine plays a critical role in various chemical syntheses and reaction mechanisms. It is utilized in C-H functionalization of cyclic amines where it undergoes redox-annulations with α,β-unsaturated carbonyl compounds. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization, sometimes leading to tautomerization. The resulting ring-fused pyrrolines are then readily oxidized to the corresponding pyrroles or reduced to pyrrolidines (Kang et al., 2015). Additionally, pyrrolidine and related amines undergo asymmetric A3 reactions in the presence of copper iodide and a cocatalyst, resulting in the formation of propargylamines and, subsequently, allenes without loss of enantiopurity (Zhao & Seidel, 2015).

Biological Molecules and Pharmaceutical Applications

This compound derivatives have been identified as potent and functionally active MCH-R1 antagonists, demonstrating significant biological activity. One compound with high affinity demonstrated good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005). This emphasizes the importance of these derivatives in pharmaceutical research and development.

Material Science and Catalysis

In material science, pyrrolidines and derivatives have diverse applications. For instance, certain pyrrolidines and pyrrolidinones are used as intermediates, wetting agents, and solvents with relatively low toxicity. The monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, is especially notable for its wide usage (Anderson & Liu, 2000). Furthermore, pyrrolidines are synthesized via various innovative methods, contributing to advancements in organic chemistry and offering new approaches for their formation (Pandiancherri, 2019). Also, the oxidative transformation of cyclic amines to lactams, important chemical feedstocks, is catalyzed by ceria-supported nanogold, highlighting the role of this compound in catalysis and chemical transformation processes (Dairo et al., 2016).

Advanced Synthesis Techniques

Innovative synthesis techniques involving this compound lead to the production of complex molecules. For example, scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand are synthesized, characterized, and used for Z-selective catalytic linear dimerization of phenylacetylenes, showcasing the compound's versatility in synthetic chemistry (Ge et al., 2009).

Safety and Hazards

The safety data sheet for 6-Pyrrolidin-1-ylpyridin-3-amine indicates that it may pose certain hazards. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURAXXHYQSQHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397843
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92808-19-0
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 5-nitro-2-pyrrolidin-1-yl-pyridine (5.6 g, 29 mmol), palladium hydroxide (1.96 g, 35 wt. %), ammonium formate (9.1 g, 145 mmol), 1N HCl/Et2O (41 ml), in methanol (289 ml) and stir. Heat reaction mixture to reflux for 1 hour. Cool reaction mixture and add carbon to decolorize. Filter the solution through celite, add 50 ml of saturated NaHCO3, and evaporate in vacuo to remove the methanol and ether. Extract the residue 3 times into CH2Cl2 from saturated NaHCO3, dry over Na2SO4, and evaporate in vacuo to obtain 6-pyrrolidin-1-yl-pyridin-3-ylamine. Mass spec.: M+1=164 (AP+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
289 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Around-bottom flask, containing a solution of 5-nitro-2-(pyrrolidin-1-yl)pyridine (compound 40.1, 1.93 g, 10.00 mmol, 1.00 equiv) in ethanol (30 mL) was purged with nitrogen. Palladium on carbon (0.4 g, 10%, 60% water) was added. After further purging the system with nitrogen, the atmosphere was changed to hydrogen and the resulting mixture was stirred overnight at room temperature. After purging the system with nitrogen, the solids were filtered off and the filtrate was concentrated under reduced pressure and dried to yield 1.6 g (98%) of the title compound as a brown solid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

5-Nitro-2-(pyrrolidin-1-yl)pyridine (9.52 g, 49.3 mmol) was dissolved in THF (50 mL) and DMF (40 mL) and added to a pressure bottle containing Raney-nickel 2800, water slurry (45%) (9.52 g, 162 mmol). The mixture was stirred for 2 hours at 30 psi under H2 gas. The solution was filtered through a nylon membrane, washed with CH3OH and the filtrate concentrated in vacuo to give the title compound (7.78 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.81-1.91 (m, 4H) 3.17-3.29 (m, 4H) 4.30 (s, 2H) 6.25 (d, J=8.7, 1H), 6.90 (dd, J=2.8, 8.7, 1H), 7.55 (d, J=2.6, 1H); MS (ESI) m/z 164 (M+H)+.
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
97%

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